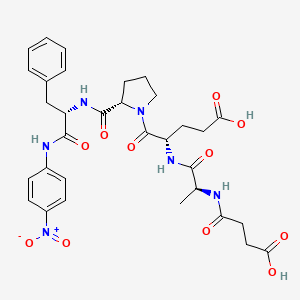

Suc-Ala-Glu-Pro-Phe-Pna

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Suc-Ala-Glu-Pro-Phe-Pna has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

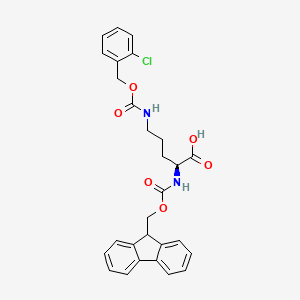

The synthesis of Suc-Ala-Glu-Pro-Phe-Pna involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of alanine, followed by the coupling of glutamic acid, proline, and phenylalanine. The final step involves the attachment of p-nitroaniline to the peptide chain . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions

Suc-Ala-Glu-Pro-Phe-Pna primarily undergoes hydrolysis reactions. Under the action of enzymes like elastase, cathepsin G, and chymotrypsin, the compound is hydrolyzed, releasing yellow p-nitroaniline .

Common Reagents and Conditions

The hydrolysis reactions typically occur in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and enzyme solutions. The reactions are often carried out at temperatures around 20°C to 37°C .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured colorimetrically .

Mecanismo De Acción

Suc-Ala-Glu-Pro-Phe-Pna exerts its effects through hydrolysis by specific enzymes. The molecular target is the peptidylprolyl isomerase Pin1, which catalyzes the cis-trans isomerization of proline residues in proteins . The hydrolysis of this compound by Pin1 releases p-nitroaniline, which can be measured to assess the enzyme’s activity .

Comparación Con Compuestos Similares

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for elastase and chymotrypsin.

Suc-Ala-Ala-Pro-Leu-pNA: Used for studying the activity of different proteases.

Uniqueness

Suc-Ala-Glu-Pro-Phe-Pna is unique due to its specificity for the peptidylprolyl isomerase Pin1, making it a valuable tool for studying the inhibition and catalytic activity of this enzyme . Its ability to release a measurable chromogenic product upon hydrolysis further enhances its utility in various biochemical assays .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIHRDNJQWUSLK-KMAVCZJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)